molecular formula C12H11NO3 B5554662 phenyl (furan-2-ylmethyl)carbamate

phenyl (furan-2-ylmethyl)carbamate

Cat. No.: B5554662
M. Wt: 217.22 g/mol
InChI Key: VVSQIDMBJAISPY-UHFFFAOYSA-N
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Description

Phenyl (furan-2-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (furan-2-ylmethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with furan-2-ylmethanol. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions are generally mild, and the product can be purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Industrial methods often focus on minimizing waste and maximizing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl (furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl (furan-2-ylmethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl (furan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s furan ring and carbamate moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl (furan-2-ylmethyl)carbamate is unique due to its combination of a phenyl group, a furan ring, and a carbamate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Biological Activity

Phenyl (furan-2-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound, characterized by the presence of a furan ring and a carbamate moiety, exhibits unique chemical properties that contribute to its biological activity. The structural formula is represented as follows:

C11H11NO3\text{C}_{11}\text{H}_{11}\text{N}\text{O}_3

This compound can be synthesized through various organic reactions, including the reaction of furan derivatives with phenyl carbamates.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, particularly enzymes. It acts as an enzyme inhibitor , binding to the active sites of target enzymes and preventing substrate access. This inhibition disrupts essential biochemical pathways in microorganisms and cancer cells, thereby exerting antimicrobial and anticancer effects .

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, studies reported an IC50 value indicating effective inhibition against common pathogens .

2. Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 and HepG2, with varying degrees of potency depending on the concentration used. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance its anticancer efficacy .

Cell Line IC50 (μM) Effect
MCF-725.72 ± 3.95Induces apoptosis
HepG220.0Suppresses tumor growth

3. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For example, it targets fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism . This inhibition could have implications for pain management and other therapeutic areas.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound can effectively reduce cell viability through apoptosis induction mechanisms .
  • Enzyme Interaction Studies : Investigations into its mechanism revealed that the compound binds effectively to enzyme active sites, leading to decreased enzymatic activity and subsequent metabolic disruption in target cells .

Properties

IUPAC Name

phenyl N-(furan-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(13-9-11-7-4-8-15-11)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSQIDMBJAISPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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